Cyp2C1/cyp2C19-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp2C1/cyp2C19-IN-2 is a potent inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. These enzymes are involved in the metabolism of various clinically important drugs. The compound has shown promise in scientific research due to its ability to inhibit these enzymes without causing liver toxicity or genotoxicity .
Preparation Methods
The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.
Scientific Research Applications
Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
Biology: The compound helps in understanding the role of CYP2C9 and CYP2C19 in various biological processes.
Mechanism of Action
Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .
Comparison with Similar Compounds
Cyp2C1/cyp2C19-IN-2 is unique in its ability to inhibit both CYP2C9 and CYP2C19 without causing liver toxicity or genotoxicity. Similar compounds include other CYP2C9 and CYP2C19 inhibitors, such as fluconazole and omeprazole. these compounds may have different safety profiles and levels of efficacy. The uniqueness of this compound lies in its potent inhibition combined with a favorable safety profile .
Properties
Molecular Formula |
C27H28N2O6S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34) |
InChI Key |
VAVZLJOJVDFJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.